3-Aminobenzo[e][1,2,4]triazin-7-ol
Overview
Description
3-Aminobenzo[e][1,2,4]triazin-7-ol is a heterocyclic aromatic compound characterized by its imidazole-like ring structure. This compound has garnered attention due to its diverse biological activities, including antioxidant, antifungal, anti-inflammatory, and anticancer properties.
Scientific Research Applications
3-Aminobenzo[e][1,2,4]triazin-7-ol has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and inflammatory diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that 3-Aminobenzo[e][1,2,4]triazin-7-ol may also target bacterial cells.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Result of Action
Similar compounds have been found to inhibit the growth and proliferation of bacteria , suggesting that this compound may have a similar effect.
Biochemical Analysis
Biochemical Properties
3-Aminobenzo[e][1,2,4]triazin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. The interaction between this compound and DNA topoisomerase II involves a salt bridge interaction with Mg2+ ions, which is essential for the enzyme’s activity . Additionally, this compound has been found to inhibit certain enzymes involved in oxidative stress responses, thereby exhibiting its antioxidant properties.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to DNA topoisomerase II results in the inhibition of the enzyme’s activity, which is crucial for DNA replication and transcription . Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, but it can degrade under certain environmental factors such as light and temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of oxidative stress-related enzymes. Its stability and degradation need to be carefully monitored to ensure consistent results in experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[e][1,2,4]triazin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-aminobenzene-1,2,4-triazine with hydroxylating agents in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzo[e][1,2,4]triazin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of alkylated or acylated derivatives.
Comparison with Similar Compounds
3-Amino-1,2,4-benzotriazin-7-ol
3-Amino-1,2,4-triazin-7-ol
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Properties
IUPAC Name |
3-amino-1,2,4-benzotriazin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-9-5-2-1-4(12)3-6(5)10-11-7/h1-3,12H,(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJVEXOUCQWRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731087 | |
Record name | 3-Amino-1,2,4-benzotriazin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877874-01-6 | |
Record name | 3-Amino-1,2,4-benzotriazin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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